4-amino-3-(aminomethyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an antifibrinolytic agent, meaning it helps prevent the breakdown of fibrin, a protein involved in blood clotting . This compound is used in various medical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-3-(aminomethyl)benzoic acid typically involves the following steps :
Preparation of 4-carboxylbenzaldehyde or its alkyl ester (methyl 4-formyl benzoate): This is the starting material for the synthesis.
Oximation: The 4-carboxylbenzaldehyde or its alkyl ester is reacted with hydroxyamine to form an oxime.
Reduction: The oxime is then reduced using hydrogen in a sodium hydroxide aqueous solution to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic reduction using a Raney nickel catalyst in the presence of ammonia. This method is preferred due to its high yield and low cost .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(aminomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as Raney nickel.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .
Scientific Research Applications
4-amino-3-(aminomethyl)benzoic acid has a wide range of applications in scientific research, including :
Chemistry: It is used in the synthesis of various organic compounds, including cobalt carboxy phosphonates and cyclopeptides.
Biology: It acts as a receptor for various cations and anions, making it useful in biological studies.
Medicine: It is used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and other medical procedures.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-(aminomethyl)benzoic acid involves its ability to inhibit the breakdown of fibrin, thereby promoting blood clotting . It achieves this by binding to and inhibiting plasminogen activators, which are enzymes responsible for the conversion of plasminogen to plasmin, the enzyme that breaks down fibrin .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: This compound is similar in structure but lacks the aminomethyl group.
4-(aminomethyl)benzoic acid: This compound is identical to 4-amino-3-(aminomethyl)benzoic acid but is often referred to by different names such as p-aminomethylbenzoic acid.
Uniqueness
The presence of both an amino group and an aminomethyl group in this compound makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness as an antifibrinolytic agent .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-amino-3-(aminomethyl)benzoic acid |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4,9-10H2,(H,11,12) |
InChI Key |
ULWVTFNWRFAVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.